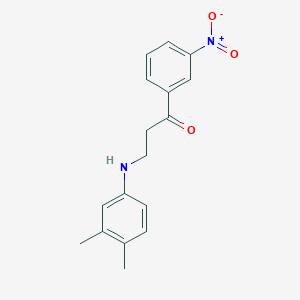![molecular formula C16H7F7N2S B3037267 5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-yl 4-fluorophenyl sulfide CAS No. 477851-91-5](/img/structure/B3037267.png)
5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-yl 4-fluorophenyl sulfide
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-yl 4-fluorophenyl sulfide typically involves multi-step organic reactions. One common method includes the reaction of 5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-amine with 4-fluorophenyl thiol under specific conditions to form the desired sulfide compound . The reaction conditions often require the use of catalysts and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-yl 4-fluorophenyl sulfide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfide group to thiols or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve halogenating agents or nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can lead to various substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-yl 4-fluorophenyl sulfide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.
Mecanismo De Acción
The mechanism of action of 5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-yl 4-fluorophenyl sulfide involves its interaction with specific molecular targets. The trifluoromethyl groups and fluorophenyl moiety can influence the compound’s binding affinity and reactivity with enzymes, receptors, or other biomolecules. These interactions can modulate biological pathways and lead to various effects, depending on the context of its use .
Comparación Con Compuestos Similares
Similar Compounds
5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-amine: A related compound with similar structural features but lacking the fluorophenyl sulfide moiety.
4-Fluorophenyl sulfide derivatives: Compounds with similar sulfide groups but different core structures.
Uniqueness
The uniqueness of 5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-yl 4-fluorophenyl sulfide lies in its combination of trifluoromethyl-substituted naphthyridine and fluorophenyl sulfide, which imparts distinct chemical and biological properties.
Propiedades
IUPAC Name |
7-(4-fluorophenyl)sulfanyl-2,4-bis(trifluoromethyl)-1,8-naphthyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H7F7N2S/c17-8-1-3-9(4-2-8)26-13-6-5-10-11(15(18,19)20)7-12(16(21,22)23)24-14(10)25-13/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHNUYLWTRDALHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)SC2=NC3=C(C=C2)C(=CC(=N3)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H7F7N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2,3-Dihydro-1H-benzo[d]imidazole](/img/structure/B3037191.png)


![6-Bromoimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B3037194.png)


![1-[1,1'-Biphenyl]-4-yl-3-(4-ethylanilino)-1-propanone](/img/structure/B3037200.png)
![1-[1,1'-Biphenyl]-4-yl-3-[(2,3,4,5,6-pentafluorophenyl)sulfanyl]-1-propanone](/img/structure/B3037201.png)


